molecular formula C4H4O4 B1583356 Diglycolic anhydride CAS No. 4480-83-5

Diglycolic anhydride

Cat. No.: B1583356
CAS No.: 4480-83-5
M. Wt: 116.07 g/mol
InChI Key: PIYNUZCGMLCXKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Diglycolic anhydride, also known as 1,4-Dioxane-2,6-dione, primarily targets lanthanide (Ln) ions . It is used as a solvent extraction reagent for the partitioning of these ions from nitrate media . The compound forms complexes with these ions, particularly trivalent neodymium and europium .

Mode of Action

This compound interacts with its targets by forming complexes. The compound binds to metal cations in a tridentate configuration through two amidic carbonyl oxygen atoms and a bridging etheric oxygen atom . This interaction results in the formation of 1:3 Nd(III)/Diglycolic anhydride complexes .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the extraction and partitioning of lanthanide ions. The compound’s interaction with these ions affects their distribution and concentration in the system . The compound’s action can lead to changes in the equilibrium of these ions, impacting various biochemical processes.

Pharmacokinetics

It is known that the compound is readily water-soluble . It is also known to have a melting point of 92-93 °C and a boiling point of 240-241 °C . These properties may influence the compound’s bioavailability and its interaction with its targets.

Result of Action

The primary result of this compound’s action is the formation of complexes with lanthanide ions. This leads to changes in the distribution and concentration of these ions . In the context of nuclear waste management, this can aid in the separation and removal of these ions .

Action Environment

Environmental factors can influence the action of this compound. For instance, the compound’s extraction and loading capabilities towards Nd(III) were studied in a solution of 40/60 (v/v)% n-octanol/kerosene . The compound’s action can also be influenced by the pH of the environment, as its interaction with its targets involves the formation of complexes that can be sensitive to changes in pH .

Biochemical Analysis

Biochemical Properties

Diglycolic anhydride has been used in the synthesis of unsymmetrical diglycolamide (UDGA) ligands, which are evaluated as solvent extraction reagents for the partitioning of lanthanide ions from nitrate media . The partitioning of europium between aqueous phases of varying nitric acid concentrations and a UDGA organic phase has been characterized radiometrically .

Cellular Effects

It is known that its main nephrotoxic by-product, diglycolic acid (DGA), causes proximal tubular necrosis, leading to acute kidney injury .

Molecular Mechanism

It is known that DGA, a metabolite of this compound, is responsible for the renal toxicity associated with this compound exposure . DGA is believed to cause kidney injury through its accumulation in proximal tubular cells, leading to cellular dysfunction .

Temporal Effects in Laboratory Settings

It has been suggested that the rate of hydrolysis of anhydrides like this compound can be used to control the rate of gel formation, affecting the mechanical properties of the resulting gels .

Metabolic Pathways

This compound is a product of diethylene glycol metabolism. Its main nephrotoxic by-product, DGA, is formed from 2-hydroxyethoxyacetic acid (HEAA), another metabolite of diethylene glycol .

Transport and Distribution

It is known that DGA, a metabolite of this compound, undergoes glomerular filtration and is transported to proximal tubular cells .

Subcellular Localization

Given its role in the metabolism of diethylene glycol and its association with renal toxicity, it is likely that it interacts with cellular components involved in these processes .

Preparation Methods

Diglycolic anhydride can be synthesized through several methods:

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Diglycolic anhydride undergoes various chemical reactions, including:

Common reagents used in these reactions include water for hydrolysis, nucleophiles like amines for substitution reactions, and catalysts for polymerization. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Diglycolic anhydride can be compared with other cyclic anhydrides such as:

The uniqueness of this compound lies in its specific ring structure and the presence of two carbonyl groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

1,4-dioxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4/c5-3-1-7-2-4(6)8-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYNUZCGMLCXKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196305
Record name 1,4-Dioxane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4480-83-5
Record name Diglycolic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4480-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diglycolic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004480835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dioxane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxane-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.511
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIGLYCOLIC ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKE2JJ6VPJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diglycolic anhydride
Reactant of Route 2
Diglycolic anhydride
Reactant of Route 3
Reactant of Route 3
Diglycolic anhydride
Reactant of Route 4
Diglycolic anhydride
Reactant of Route 5
Diglycolic anhydride
Reactant of Route 6
Diglycolic anhydride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.